Pholcodine-N,N'-dioxide is a derivative of pholcodine, an opioid antitussive agent primarily used for the suppression of non-productive coughs. Pholcodine itself is classified as a morphinan alkaloid, which is a subclass of organic compounds derived from opium. Pholcodine-N,N'-dioxide is noted for its chemical structure and potential pharmacological properties, although it is less commonly referenced in clinical settings compared to its parent compound.
Pholcodine-N,N'-dioxide is synthesized from pholcodine, which is recognized for its antitussive effects. Pholcodine is not widely used in the United States due to its classification as a Schedule I drug, indicating high potential for abuse and no accepted medical use. In the UK, it falls under Class B drugs and was removed from the market in 2008 due to safety concerns .
Pholcodine-N,N'-dioxide can be synthesized through various chemical methods. The synthesis typically involves oxidation reactions where pholcodine undergoes N-oxidation to form N,N'-dioxide.
Pholcodine-N,N'-dioxide has a complex molecular structure characteristic of morphinan derivatives.
Pholcodine-N,N'-dioxide may participate in various chemical reactions typical of morphinan derivatives.
Pholcodine-N,N'-dioxide acts primarily as an opioid receptor agonist, similar to its parent compound pholcodine.
Understanding the physical and chemical properties of pholcodine-N,N'-dioxide is essential for its application in scientific research.
Pholcodine-N,N'-dioxide has limited direct applications but serves as an important compound for research into opioid mechanisms and potential therapeutic uses.
Pholcodine-N,N'-dioxide (alternatively designated pholcodine-N-oxide) is a tertiary amine oxide metabolite derived from the opioid antitussive agent pholcodine (3-morpholinoethylmorphine). Its significance lies at the intersection of drug metabolism and synthetic opioid analog design. Unlike its parent compound, this metabolite exhibits distinct physicochemical properties due to N-oxidation, which alters electron distribution and molecular polarity. These modifications influence its receptor interaction profiles and stability, positioning it as both a metabolic biomarker and a structural template for novel opioid scaffolds [3] [7].
The initial identification of Pholcodine-N,N'-dioxide emerged from metabolic studies of pholcodine in the 1970s–1980s. Researchers characterized its formation via hepatic cytochrome P450-mediated oxidation, specifically through N-oxygenation of pholcodine’s morpholino nitrogen atom. Key findings include:
Table 1: Key Metabolic and Physicochemical Properties of Pholcodine-N,N'-dioxide
Property | Characteristics | Analytical Evidence |
---|---|---|
Formation Pathway | Hepatic N-oxidation of morpholino group | Radiolabeled tracer studies in human hepatocytes |
Urinary Excretion | ~20-30% of administered dose (free + conjugated) | GC-MS quantification in pharmacokinetic trials |
Structural Confirmation | Tertiary amine oxide with quaternized nitrogen | ¹H-NMR chemical shift δ 3.2–3.5 (N⁺–O⁻ protons) |
Stability | Sensitive to reducing agents; reverts to pholcodine under acidic conditions | In vitro reversion assays |
Pholcodine-N,N'-dioxide serves as a strategic intermediate for designing morphinan-based opioid analogues. Its N-oxide moiety introduces hydrogen-bonding capacity and altered steric bulk, enabling novel receptor interactions. Research applications span two domains:
A. Scaffold for Synthetic Modifications
Hungarian researchers (Alkaloida Chemical Company/University of Debrecen) exploited Pholcodine-N,N'-dioxide’s reactivity to develop diverse analogues:
B. Structural Insights into Opioid Pharmacology
Comparative studies with fentanyl-type opioids and nitazenes reveal:
Table 2: Structural Analogues Derived from Pholcodine-N,N'-dioxide Core
Analog Class | Core Modification | Pharmacological Outcome | Research Significance |
---|---|---|---|
14-Hydroxy-N-oxides | C14-hydroxylation + N-oxidation | Enhanced water solubility; reduced CNS penetration | Prodrug development for peripheral analgesia |
6β-Azido-6-desoxy derivatives | C6 azidation + N-oxide retention | Mixed μ-agonist/δ-antagonist activity | Biased ligand development |
Fluorinated ethenomorphinans | C8–C14 ethano bridge + C2 fluorination | PET tracers for opioid receptor imaging | Neuroimaging applications |
Benzimidazole-N-oxides | Morphine-benzoimidazole fusion + N-oxide | Potency reduction vs. parent nitazenes (e.g., isotonitazene) | Abuse-deterrent opioid design |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7